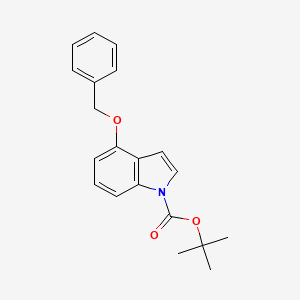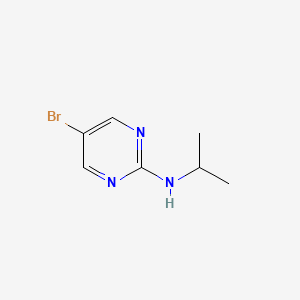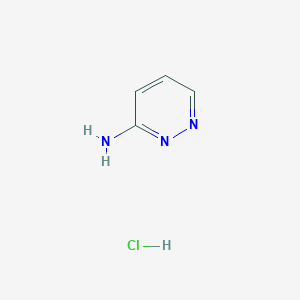
2,3'-Dibromodiphenyl ether
概要
説明
2,3'-Dibromodiphenyl ether is a useful research compound. Its molecular formula is C12H8Br2O and its molecular weight is 328 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anaerobic Degradation
2,3'-Dibromodiphenyl ether has been studied for its degradation pathways. For instance, research on 4,4'-dibromodiphenyl ether (a related compound) has shown that it undergoes reductive debromination in anaerobic biological reactors. This leads to the formation of 4-bromodiphenyl ether and diphenyl ether, indicating potential for bioremediation in anaerobic conditions (Rayne, Ikonomou, & Whale, 2003).
Gas-Phase Reactions
Studies also explore the gas-phase kinetics of brominated diphenyl ethers, including their reactions with OH radicals. This is significant in understanding their environmental fate and reactivity in the atmosphere (Raff & Hites, 2006).
Photolytic Degradation
Photolytic degradation of polybromodiphenyl ethers, including compounds like this compound, has been investigated under various irradiation conditions. This research is crucial for understanding the environmental breakdown of such compounds and their transformation products (Shih & Wang, 2009).
Catalytic Debromination
Research on the complete catalytic debromination of polybrominated diphenyl ethers using silica-supported palladium nanoparticle catalysts is significant. This method can convert such compounds into less harmful products under mild conditions (Ukisu, 2015).
Toxicity and Environmental Impact
Studies focusing on the toxicity of brominated diphenyl ethers, including their effects on aquatic organisms like zebrafish, provide insights into the ecological risks posed by these compounds. Understanding their toxicity is crucial for assessing environmental health and safety (Qin et al., 2014).
Spectroscopic Investigations
Spectroscopic studies, such as those on 2,2',4,4'-tetrabromodiphenyl ether, contribute to understanding the molecular structure and properties of these compounds. Such investigations are essential for characterizing these substances and predicting their behavior in different environments (Qiu et al., 2010).
Safety and Hazards
作用機序
Target of Action
WS, can degrade diphenyl ether and its brominated congeners .
Mode of Action
The specific roles of the bphA, bphB, and bphC genes were identified in the degradation of diphenyl ether and its brominated congeners . The dihydrodiol product of BphA is dehydrogenated into 2,3-dihydroxydiphenyl ether by BphB. 2,3-Dihydroxydiphenyl ether is then decomposed into phenol and 2-pyrone-6-carboxylic acid by BphC .
Biochemical Pathways
The degradation of 2,3’-Dibromodiphenyl ether involves a sequence of reactions catalyzed by the enzymes BphA, BphB, and BphC . The dihydrodiol product of BphA is dehydrogenated into 2,3-dihydroxydiphenyl ether by BphB. This compound is then decomposed into phenol and 2-pyrone-6-carboxylic acid by BphC .
Pharmacokinetics
It is known that the compound is extremely persistent in the environment .
Result of Action
The degradation of 2,3’-Dibromodiphenyl ether by bacteria results in the formation of phenol and 2-pyrone-6-carboxylic acid . These compounds are less persistent and potentially less harmful than the parent compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3’-Dibromodiphenyl ether. For instance, the compound is extremely persistent in soil and water, with half-lives ranging from 10 to over 20 years, depending on the type of congener . Furthermore, the degradation of the compound by bacteria can be influenced by environmental conditions, such as temperature and nutrient availability .
生化学分析
Biochemical Properties
2,3’-Dibromodiphenyl ether plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins involved in its degradation. Studies have shown that certain bacterial strains, such as Cupriavidus sp. WS, can degrade 2,3’-Dibromodiphenyl ether through a series of enzymatic reactions . The enzymes involved include biphenyl 2,3-dioxygenase (BPDO), which catalyzes the initial oxidation of the compound, followed by dehydrogenation by BphB and further degradation by BphC . These interactions highlight the compound’s potential for biodegradation and its impact on microbial metabolic pathways.
Cellular Effects
2,3’-Dibromodiphenyl ether has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, polybrominated diphenyl ethers, including 2,3’-Dibromodiphenyl ether, have been found to inhibit protein expression or accelerate protein degradation, increase membrane permeability, and alter ion transport . These effects can lead to disruptions in cellular homeostasis and potentially contribute to toxicological outcomes.
Molecular Mechanism
The molecular mechanism of 2,3’-Dibromodiphenyl ether involves its interactions with specific enzymes and proteins. The compound undergoes initial oxidation by biphenyl 2,3-dioxygenase, producing a dihydrodiol intermediate . This intermediate is then dehydrogenated by BphB to form 2,3-dihydroxydiphenyl ether, which is further decomposed by BphC into phenol and 2-pyrone-6-carboxylic acid . These sequential enzymatic reactions illustrate the compound’s degradation pathway and its impact on microbial metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3’-Dibromodiphenyl ether can change over time due to its stability and degradation. Studies have shown that the compound can persist in the environment and undergo slow degradation . Over time, its degradation products may accumulate and exert long-term effects on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to 2,3’-Dibromodiphenyl ether can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2,3’-Dibromodiphenyl ether vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects. At higher doses, it can induce toxicological responses, including disruptions in endocrine function and neurodevelopment . Animal studies have shown that high doses of 2,3’-Dibromodiphenyl ether can lead to adverse effects such as liver toxicity and reproductive impairments .
Metabolic Pathways
2,3’-Dibromodiphenyl ether is involved in several metabolic pathways, primarily related to its degradation. The compound is initially oxidized by biphenyl 2,3-dioxygenase, followed by dehydrogenation and further degradation by BphB and BphC . These enzymatic reactions result in the formation of metabolites such as 2,3-dihydroxydiphenyl ether, phenol, and 2-pyrone-6-carboxylic acid . These metabolic pathways highlight the compound’s potential for biodegradation and its impact on microbial communities.
Transport and Distribution
Within cells and tissues, 2,3’-Dibromodiphenyl ether is transported and distributed through various mechanisms. The compound can be absorbed by cell membranes and transported via specific transporters or binding proteins . Its distribution within tissues can lead to its accumulation in certain organs, potentially contributing to its toxicological effects . Understanding the transport and distribution of 2,3’-Dibromodiphenyl ether is crucial for assessing its impact on biological systems.
Subcellular Localization
The subcellular localization of 2,3’-Dibromodiphenyl ether can influence its activity and function. The compound may localize to specific cellular compartments, such as the cytoplasm or organelles, depending on its chemical properties and interactions with cellular components . Targeting signals or post-translational modifications may direct 2,3’-Dibromodiphenyl ether to specific subcellular locations, affecting its biochemical interactions and potential toxicity .
特性
IUPAC Name |
1-bromo-2-(3-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODQTPRKFHOLPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC(=CC=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879851 | |
| Record name | BDE-6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147217-72-9 | |
| Record name | 2,3'-Dibromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3'-DIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17U26ZWT64 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1285317.png)





